Measured LogP Comparison: Diethyl Ester vs. Free Diacid
The diethyl ester exhibits a predicted LogP of 5.64, indicating markedly higher lipophilicity compared to its free diacid counterpart, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2), which has a predicted LogP of 4.3 . This confirms the ester form's preferential partitioning into organic solvents, a critical factor for its role as a protected intermediate in multi-step organic syntheses where water-sensitive reactions are employed .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 5.64 |
| Comparator Or Baseline | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2), LogP = 4.3 |
| Quantified Difference | ΔLogP = +1.34 (Target compound is ~22 times more lipophilic) |
| Conditions | In silico prediction via commercial database listing (Leyan / InVivoChem) |
Why This Matters
Higher lipophilicity ensures superior solubility and stability in the anhydrous, organic reaction media typical of esterification and reduction steps, preventing premature hydrolysis that would occur with the free diacid.
- [1] InVivoChem. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2) - LogP Data. Accessed 2026. View Source
- [2] Protheragen. Mechanism of Action for 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester (CAS 738606-43-4). Accessed 2026. View Source
